5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE
Description
5,5-Dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H,6H-benzo[h]quinazolin-4-one is a quinazolinone derivative featuring a fused benzo[h]quinazolin-4-one core with a thione (sulfanylidene) group at position 2 and two methyl groups at position 5. The sulfanylidene group replaces the carbonyl oxygen typically found in quinazolinones, introducing distinct electronic and steric properties.
Properties
IUPAC Name |
5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-14(2)7-8-5-3-4-6-9(8)11-10(14)12(17)16-13(18)15-11/h3-6H,7H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYDQZMDMBKIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=S)N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332056 | |
| Record name | 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303101-99-7 | |
| Record name | 5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines in the presence of potassium hydroxide . The reaction conditions often include refluxing in a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its antitumor activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins, thereby inhibiting their function . This interaction can lead to the disruption of essential cellular processes in bacteria, viruses, and cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Quinazolinone derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Observations:
- Sulfur-Containing Groups : The target compound’s sulfanylidene (C=S) group likely enhances electrophilicity compared to sulfanyl (C-S-C) groups in ’s analog. This could influence binding to thiol-containing biological targets .
- Biological Activity: Bromo- and aryl-substituted quinazolinones () show potent antimicrobial and anti-inflammatory activities, suggesting that the target’s dimethyl and sulfanylidene groups may modulate similar pathways .
Biological Activity
5,5-Dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H,6H-benzo[h]quinazolin-4-one is a compound belonging to the class of quinazolinones, known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often utilize starting materials like substituted anthranilic acids or other precursors that facilitate the formation of the quinazoline core through cyclization and subsequent modifications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to 5,5-dimethyl-2-sulfanylidene have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antibacterial activity significantly .
Anticancer Activity
Research indicates that quinazolinones possess anticancer properties through various mechanisms:
- Kinase Inhibition : Quinazolinone derivatives have been shown to inhibit several kinases involved in cancer progression. For example, compounds with bulky substituents exhibit differential binding affinities to kinases like DAPK3 and DYRK1A .
- Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .
Anti-inflammatory Effects
Quinazolinone derivatives also exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds interact with various enzymes such as kinases and PBPs.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
